(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
Description
The compound “(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide” is a heterocyclic molecule featuring a benzo[d]thiazole scaffold fused with a thiophene-carboxamide moiety. Key structural elements include:
- Benzo[d]thiazole core: A bicyclic system with sulfur and nitrogen atoms, modified by an allyl group at position 3 and a methoxy group at position 4.
- 5-Nitrothiophene-2-carboxamide: A thiophene ring substituted with a nitro group (electron-withdrawing) at position 5 and a carboxamide group at position 2.
- Z-configuration: The stereochemistry of the imine bond (C=N) in the thiazol-2(3H)-ylidene group is critical for molecular interactions.
This compound is hypothesized to exhibit bioactivity due to its structural resemblance to pharmacologically active thiazole and thiadiazole derivatives, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-3-9-18-14-10(23-2)5-4-6-11(14)25-16(18)17-15(20)12-7-8-13(24-12)19(21)22/h3-8H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMMAEHOUWRRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzothiazole
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, including anticancer, antioxidant, and neuroprotective effects
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical processes, but the specific pathways influenced by this compound remain to be elucidated.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Information on its bioavailability is also lacking. The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its absorption and distribution.
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including antimicrobial efficacy, cytotoxicity against cancer cell lines, and potential mechanisms of action.
The molecular structure of this compound can be represented by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 382.48 g/mol |
| CAS Number | 868376-75-4 |
Antimicrobial Activity
Research has shown that this compound exhibits significant antibacterial and antifungal properties. In a study examining its efficacy against various pathogens, the compound demonstrated:
- Broad-spectrum antibacterial activity : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Antifungal activity : Showed inhibitory effects on fungi such as Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for key pathogens are summarized in Table 1:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on various cancer cell lines. A recent study evaluated its impact on human cancer cell lines using the MTT assay, revealing notable results:
- IC₅₀ values : The compound exhibited IC₅₀ values ranging from 10 to 30 µM across different cell lines, indicating moderate to high cytotoxicity.
The following table summarizes the IC₅₀ values against selected cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication.
- Disruption of cell membrane integrity : The compound may interact with microbial membranes, leading to increased permeability and cell death.
- Induction of apoptosis in cancer cells : The cytotoxic effects observed in cancer cells may be attributed to the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the provided evidence, focusing on synthesis, functional groups, and physicochemical properties:
Key Observations :
Structural Diversity: The target compound’s 5-nitrothiophene group distinguishes it from analogs like 6 and 8a, which feature isoxazole or pyridine rings. Unlike 4g, which has a dimethylamino-acryloyl group, the target compound’s allyl-methoxybenzo[d]thiazole core may confer greater steric flexibility .
Synthetic Efficiency :
- Yields for related compounds (70–82%) suggest that the target compound’s synthesis could follow similar protocols, though nitro group incorporation may require specialized conditions (e.g., nitration or coupling reactions) .
Thermal Stability :
- The high melting point of 8a (290°C) indicates strong intermolecular interactions (e.g., hydrogen bonding via C=O). The target compound’s melting point is unreported but likely lower due to the nitro group’s destabilizing effects .
Biological Relevance :
- Thiazole/thiadiazole-carboxamide hybrids (e.g., 4g , 8a ) exhibit antimicrobial and kinase-inhibitory activities. The target compound’s nitro group may enhance redox activity, similar to nitrothiophene-based drugs .
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly analyze the target compound. Predictions are based on structural analogs.
- Recommendations : Experimental validation of the compound’s bioactivity (e.g., antioxidant assays as in ) and crystallographic studies to confirm Z-configuration are needed.
Preparation Methods
Cyclization via Diazotization and Thiocyanation
Starting from 2-aminothiophenol (3 ), diazotization with sodium nitrite and nitric acid in phosphoric acid generates a diazonium intermediate. Subsequent treatment with sodium azide yields 2-azidobenzo[d]thiazole (1a ) in 84% yield. Alternatively, 2-chlorobenzo[d]thiazole (4 ) reacts with sodium azide to form 1a , though this route provides a lower yield of 50%. The azide intermediate is critical for further functionalization via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
Alternative Cyclization Using Potassium Thiocyanate and Bromine
A more versatile approach involves methyl p-aminobenzoates, potassium thiocyanate, and bromine. Cyclization under acidic conditions produces 2-aminobenzo[d]thiazole derivatives, such as methyl 2-aminobenzo[d]thiazole-6-carboxylate (A ), confirmed via NMR spectroscopy. This method facilitates large-scale synthesis and subsequent derivatization at the 4- or 5-positions.
Synthesis of 5-Nitrothiophene-2-Carboxylic Acid
The nitro-substituted thiophene moiety is synthesized through oxidation and nitration:
Oxidation of 5-Nitrothiophene-2-Carboxaldehyde
5-Nitrothiophene-2-carboxaldehyde (6 ) is oxidized to the corresponding carboxylic acid using bromine in a sodium acetate/acetic acid buffer. The reaction proceeds at 80°C for 1 hour, yielding 5-nitrothiophene-2-carboxylic acid in 98.5% crude yield (81% after recrystallization). The pH of the reaction medium is maintained at 4.6 to prevent over-oxidation.
Alternative Aldehyde Synthesis
The aldehyde precursor is prepared via hydrolysis of 5-nitrothiophen-2-ylmethylene diacetate using hydrochloric acid in methanol/water. Refluxing at 65°C for 8 hours followed by cooling and filtration yields 5-nitrothiophene-2-carboxaldehyde with 80% purity after recrystallization.
Amide Bond Formation
Coupling the benzo[d]thiazole intermediate with 5-nitrothiophene-2-carboxylic acid requires activation of the carboxyl group:
Carbodiimide-Mediated Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). Reaction with the amine group of the benzo[d]thiazole scaffold in dichloromethane (DCM) or DMF at room temperature forms the amide bond.
Optimization of Reaction Conditions
Solvent choice significantly impacts yield. Polar aprotic solvents like DMF enhance solubility, while additives such as triethylamine neutralize HCl byproducts. Patent data suggest that ethyl acetate/water mixtures facilitate easy isolation of the product.
Final Purification and Characterization
Crude product purification ensures high purity:
Recrystallization
Recrystallization from heptane/1,2-dichloroethane (70:30) removes impurities, yielding the target compound as a crystalline solid.
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexane gradients resolves stereoisomers and byproducts. The (Z)-configuration is confirmed via NMR, where the imine proton resonance appears downfield at δ 7.91 ppm.
Challenges and Optimizations
Steric Hindrance During Cyclization
Bulky substituents, such as tert-butyldimethylsilyl groups, hinder cyclization at undesired positions. Silyl protection of hydroxyl groups directs reaction specificity, as observed in benzo[d]thiazole derivatives.
Oxidative Stability
The nitro group’s electron-withdrawing nature necessitates mild oxidation conditions to prevent decomposition. Controlled bromine addition and low temperatures (40–70°C) mitigate side reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzo[d]thiazole and nitrothiophene precursors. Key steps include:
- Condensation : Formation of the imine linkage between the benzo[d]thiazole and thiophene carboxamide under reflux in ethanol with sodium acetate as a catalyst .
- Substituent Introduction : Allyl and methoxy groups are introduced via nucleophilic substitution or coupling reactions, optimized by varying solvents (e.g., DMF, acetonitrile) and catalysts (e.g., iodine, triethylamine) .
- Greener Methodologies : Solvent-free conditions or water-ethanol mixtures are employed to reduce environmental impact .
- Optimization Strategies :
- Reaction temperature (60–80°C) and time (12–24 hours) are critical for yield improvement.
- Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, nitro groups at ~1520 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, methoxy at δ 3.8 ppm) and carbon signals (e.g., thiazole C=N at ~160 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Elemental Analysis : Validates C, H, N content (e.g., ±0.3% deviation from calculated values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing allyl vs. methoxy proton couplings) .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry (e.g., Z-configuration of the imine bond) .
- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., benzo[d]thiazole derivatives in and ) clarifies ambiguous peaks .
Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation :
- Allyl Group Modifications : Replacing allyl with ethoxyethyl groups (e.g., in ) alters lipophilicity and bioactivity .
- Nitro Group Replacement : Substituting nitro with carboxamide reduces electrophilicity, impacting target binding () .
- Computational Modeling :
- Docking studies (e.g., AutoDock Vina) predict interactions with biological targets (e.g., enzyme active sites) .
- Key Analogs and Activities :
| Modification Site | Example Change | Observed Impact | Reference |
|---|---|---|---|
| Allyl Group | Ethoxyethyl | Enhanced solubility | |
| Nitro Group | Carboxamide | Reduced activity |
Q. How can researchers assess the compound’s biological activity in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Protocol : Incubate the compound with target enzymes (e.g., kinases, proteases) and measure IC₅₀ values via fluorometric or colorimetric methods .
- Controls : Use known inhibitors (e.g., staurosporine) for baseline comparison.
- Cytotoxicity Screening :
- MTT assays on cell lines (e.g., HeLa, HEK293) determine selectivity indices .
- Docking Studies :
- Predict binding modes using crystal structures of target proteins (e.g., PDB entries) .
Q. What experimental approaches address low synthetic yields or impurities?
- Methodological Answer :
- Catalyst Screening : Test alternatives like p-toluenesulfonic acid (vs. NaOAc) to improve condensation efficiency .
- Solvent Optimization : Use high-purity solvents (e.g., anhydrous ethanol) to minimize side reactions .
- Stepwise Monitoring : TLC or HPLC tracks intermediate formation, enabling real-time adjustments .
- Purification Techniques : Column chromatography (silica gel, hexane/EtOAc gradients) removes byproducts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across studies?
- Methodological Answer :
- Assay Variability : Control for differences in cell lines (e.g., cancer vs. normal cells in vs. 10) .
- Dosage Consistency : Normalize activity data to molar concentrations (µM) rather than mass (mg/mL).
- Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
